

2-Bromo-4-methyl-1-nitrobenzene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-methyl-1-nitrobenzene

Cat. No.: B189583

[Get Quote](#)

An In-depth Technical Guide on 2-Bromo-4-methyl-1-nitrobenzene

This document provides a detailed overview of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound **2-Bromo-4-methyl-1-nitrobenzene**.

Chemical Identity and Nomenclature

The compound with the systematic name **2-Bromo-4-methyl-1-nitrobenzene** is an aromatic organic compound. Its nomenclature is determined by the IUPAC system, which provides a standardized method for naming chemical compounds.

- **Parent Structure:** The core of this molecule is a benzene ring.
- **Principal Functional Group:** The nitro group ($-\text{NO}_2$) is designated as the principal functional group, assigning it the locant position '1' on the benzene ring.
- **Substituents:** The remaining substituents are a bromine atom and a methyl group ($-\text{CH}_3$).
- **Locants:** Following the IUPAC rules of nomenclature, the substituents are assigned the lowest possible locant numbers, starting from the principal functional group. This results in the bromine atom being at position '2' and the methyl group at position '4'.

- Alphabetical Order: When writing the name, the substituents are listed in alphabetical order (bromo, methyl).

Therefore, the official IUPAC Name for this compound is **2-Bromo-4-methyl-1-nitrobenzene**.

Molecular and Structural Data

A summary of key identifiers and properties for **2-Bromo-4-methyl-1-nitrobenzene** is presented below.

Identifier	Value
IUPAC Name	2-Bromo-4-methyl-1-nitrobenzene
Molecular Formula	C ₇ H ₆ BrNO ₂
Molecular Weight	216.03 g/mol
CAS Number	73465-98-2
Canonical SMILES	<chem>CC1=CC(=C(C=C1)--INVALID-LINK--[O-])Br</chem>
InChI	InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)7(4-5)9(10)11

Chemical Structure Visualization

The structural formula of **2-Bromo-4-methyl-1-nitrobenzene** illustrates the arrangement of atoms within the molecule. The benzene ring is a hexagonal structure of six carbon atoms, with alternating double bonds. The nitro, bromo, and methyl groups are attached to the carbon atoms at positions 1, 2, and 4, respectively.

Below is a diagram representing the connectivity of the atoms in **2-Bromo-4-methyl-1-nitrobenzene**, generated using the DOT language.

Connectivity diagram of **2-Bromo-4-methyl-1-nitrobenzene**.

- To cite this document: BenchChem. [2-Bromo-4-methyl-1-nitrobenzene chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189583#2-bromo-4-methyl-1-nitrobenzene-chemical-structure-and-iupac-name\]](https://www.benchchem.com/product/b189583#2-bromo-4-methyl-1-nitrobenzene-chemical-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com